(2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a pyridine derivative, and a phosphoramidite group, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the pyridine derivative, and the attachment of the phosphoramidite group. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for widespread research and application.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The acetamido group can be hydrolyzed to form the corresponding amine.
Substitution: The phenethoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups to the phenethoxy moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have potential as a drug candidate or as a tool for drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and pyridine derivative are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity. The phosphoramidite group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other phosphoramidite compounds: These compounds share the phosphoramidite group but differ in their other functional groups and overall structure.
Pyridine derivatives: These compounds share the pyridine ring but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific properties and potential applications that are not found in other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C50H57N6O12P |
---|---|
Molecular Weight |
965.0 g/mol |
IUPAC Name |
N-[5-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C50H57N6O12P/c1-33(2)54(34(3)4)69(66-28-11-27-51)68-46-31-45(43-30-44(56(60)61)48(52-35(5)57)53-49(43)64-29-26-36-14-20-40(21-15-36)55(58)59)67-47(46)32-65-50(37-12-9-8-10-13-37,38-16-22-41(62-6)23-17-38)39-18-24-42(63-7)25-19-39/h8-10,12-25,30,33-34,45-47H,11,26,28-29,31-32H2,1-7H3,(H,52,53,57)/t45-,46+,47-,69?/m0/s1 |
InChI Key |
CLUWGDYLSSHMPC-TXSUUFRISA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC(=C(N=C5OCCC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC(=C(N=C5OCCC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.